

# TFAX 488, SE for immunofluorescence (IF) staining protocol

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## Compound of Interest

Compound Name: Tfax 488, SE

CAS No.: 222164-96-7

Cat. No.: B3179282

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Technical Application Note: High-Fidelity Antibody Conjugation & Immunofluorescence using TFAX 488 SE

## Introduction & Mechanism

TFAX 488 SE is a high-performance, amine-reactive green fluorescent dye developed as a superior alternative to FITC and a direct equivalent to Alexa Fluor® 488.[1] Unlike fluorescein (FITC), which is highly pH-sensitive and photobleaches rapidly, TFAX 488 maintains high fluorescence intensity across a broad pH range (pH 4–10) and exhibits exceptional photostability.[1]

## Chemical Basis: Succinimidyl Ester (SE) Chemistry

The "SE" designation refers to the Succinimidyl Ester (also known as NHS ester) functional group.[1][2][3][4] This moiety targets primary amines (

) found on the N-terminus of proteins and the

-amino groups of Lysine residues.[1]

- **Reaction Condition:** The reaction requires a slightly basic environment (pH 8.3–9.[1]0) to ensure the amine groups on the antibody are deprotonated (nucleophilic) while minimizing the hydrolysis of the NHS ester.[1]
- **Result:** A stable, covalent amide bond is formed between the fluorophore and the antibody, ensuring the dye does not dissociate during rigorous washing steps in IF protocols.[1]

## Optical Properties

Property	Value	Notes
Excitation Max	495 nm	Matches 488 nm Argon/Solid-state lasers
Emission Max	515 nm	Detectable in standard FITC/GFP channels
Extinction Coeff.[1][3][5] ( )	73,000	High absorptivity for bright signal
Quantum Yield ( )	0.92	Extremely efficient fluorescence
Correction Factor (CF )	~0.11	Used for DOL calculation

## Workflow Visualization

The following diagram outlines the critical path from antibody preparation to final imaging.



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Figure 1: End-to-end workflow for generating and using TFX 488 antibody conjugates.

## Protocol A: Antibody Conjugation[1]

Objective: Covalently label 100 µg of IgG antibody with TFX 488 SE.

### Materials Required

- Antibody: 100 µg at 1 mg/mL.[1][2] Must be free of BSA, Gelatin, Azide, or Tris/Glycine buffers.[1]
- TFX 488 SE: Resuspended in anhydrous DMSO or DMF.
- Reaction Buffer: 1M Sodium Bicarbonate ( ), pH 8.3.[1]
- Purification: Sephadex G-25 spin column or Dialysis cassette (10-20k MWCO).[1][6]

### Step-by-Step Methodology

- Antibody Preparation (Critical):
  - If the antibody is in PBS/Azide/BSA, perform a buffer exchange into PBS (pH 7.2–7.[1]4) first.
  - Just prior to reaction, add 1/10th volume of 1M Sodium Bicarbonate (pH 8.[1]3) to the antibody solution.[1]
  - Why? This raises the pH to ~8.3, deprotonating Lysine residues for optimal reactivity.[1]
- Dye Preparation:
  - Dissolve 1 mg TFX 488 SE in 100 µL anhydrous DMSO (10 mg/mL stock).
  - Note: Prepare immediately before use.[1] NHS esters hydrolyze rapidly in moisture.[1]
- Conjugation Reaction:
  - Calculate the volume of dye needed for a 10-20 molar excess over the antibody.[1]

- Formula:  
[\[1\]](#)
- Simplified: For 100 µg IgG (MW 150kDa) and 15x excess, add ~1-2 µL of dye stock.[\[1\]](#)
- Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.
- Purification (Removal of Unreacted Dye):
  - Equilibrate a Sephadex G-25 spin column with PBS.
  - Load the reaction mixture onto the column and centrifuge per manufacturer instructions.
  - Collect the flow-through (labeled antibody).[\[1\]](#) The free dye will remain in the column.[\[1\]](#)
- Determine Degree of Labeling (DOL):
  - Measure Absorbance at 280 nm ( ) and 495 nm ( ) using a Nanodrop.
  - Calculate Protein Concentration ( ):  
  
(Where 0.11 is the correction factor for TFAX 488 and 1.4 is the extinction coefficient of IgG)
  - Calculate DOL:  
  
Target DOL: 2 to 6 dyes per antibody. <2 is weak signal; >8 may cause precipitation or quenching.[\[1\]](#)

## Protocol B: Immunofluorescence (IF) Staining[\[1\]](#)

Objective: Stain adherent cells (e.g., HeLa, CHO) using the TFAX 488-conjugated antibody.[\[1\]](#)

## Reagents

- Fixative: 4% Paraformaldehyde (PFA) in PBS.[1]
- Permeabilization: 0.1% Triton X-100 in PBS.[1]
- Blocking Buffer: 1% BSA + 22.52 mg/mL Glycine in PBS (Glycine quenches residual PFA).[1]
- Mounting Media: Antifade mountant with DAPI.

## Step-by-Step Methodology

- Cell Preparation:
  - Seed cells on sterile glass coverslips.[1] Grow to 60-80% confluency.
- Fixation:
  - Aspirate media and wash 1x with PBS.[1]
  - Incubate with 4% PFA for 10-15 minutes at RT.
  - Wash 3x with PBS (5 min each).[1]
- Permeabilization:
  - Incubate with 0.1% Triton X-100 for 10 minutes at RT.
  - Wash 3x with PBS.[1]
- Blocking:
  - Incubate with Blocking Buffer for 30-60 minutes at RT.
  - Expert Tip: Adding Glycine here is crucial to reduce background autofluorescence caused by free aldehyde groups from PFA.[1]
- Staining (Direct or Indirect):

- Direct (Using your TFAX 488 conjugate): Dilute your conjugate to 1-5 µg/mL in Blocking Buffer.[1] Incubate 1 hour at RT or Overnight at 4°C in a humidified chamber.
- Indirect: Incubate primary antibody first (unlabeled), wash, then incubate TFAX 488 secondary antibody (1-2 µg/mL).[1]
- Washing & Mounting:
  - Wash 3x with PBS (5 min each) in the dark.[1]
  - Mount coverslip onto a slide using Antifade Mountant with DAPI.[1]
  - Cure for 24 hours or image immediately.[1]

## Troubleshooting Guide

Issue	Possible Cause	Solution
Weak Signal	Low DOL (<2)	Increase dye molar excess (up to 20x) or reaction time (2h).
Photobleaching	Use antifade mounting media; reduce laser power.[1]	
High Background	Free dye present	Re-purify conjugate using a fresh G-25 column or dialysis. [1]
Over-labeling (DOL >8)	Hydrophobic dye aggregation causes stickiness.[1] Aim for DOL 3-5.	
Precipitation	Protein aggregation	Spin conjugate at 10,000g for 5 min to remove aggregates. Store with BSA/Glycerol.

## References

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